Benproperine Phosphate

Beschreibung

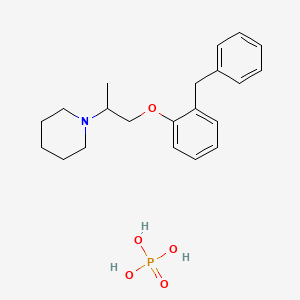

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUURBOSHQXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941157 | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-76-6, 19428-14-9 | |

| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benproperine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPROPERINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Benproperine Phosphate in Cough Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine phosphate is a non-narcotic antitussive agent with a multifaceted mechanism of action, targeting both central and peripheral pathways of the cough reflex. This technical guide provides an in-depth analysis of the current understanding of this compound's core mechanism in cough suppression. It consolidates quantitative data on its efficacy, details experimental methodologies from key preclinical studies, and presents visual representations of its proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Cough is a vital protective reflex, yet chronic or excessive coughing can be debilitating. This compound has been utilized as an effective and safe therapeutic agent for the symptomatic relief of cough.[1][2][3][4][5] Unlike opioid-based antitussives, benproperine is not associated with dependency or significant respiratory depression, making it a valuable alternative in cough management.[1][5] Its efficacy stems from a combination of central and peripheral actions, which collectively attenuate the cough reflex.[1][2] This guide delves into the intricate molecular and physiological mechanisms that underpin the antitussive effects of this compound.

Central Mechanism of Action: Suppression of the Medullary Cough Center

The primary antitussive effect of this compound is attributed to its action on the central nervous system (CNS).[1][3][4][5] It acts on the cough center located in the medulla oblongata, the brainstem region responsible for coordinating the cough reflex.[1][2] By modulating the neuronal activity within this center, this compound reduces the sensitivity to afferent cough-inducing stimuli.[1] This central inhibitory action decreases both the frequency and intensity of coughing.[1] While the precise neurotransmitter systems and receptors involved in this central modulation are not fully elucidated, it is established that benproperine does not exert its effects through opioid receptors.[1][5]

Peripheral Mechanisms of Action

This compound also exhibits several peripheral effects that contribute to its overall antitussive efficacy. These actions target the initial stages of the cough reflex in the respiratory tract.

Local Anesthetic Effect on Airway Sensory Nerves

Benproperine is suggested to have a local anesthetic effect on the mucous membranes of the respiratory tract.[1][2] This action is thought to desensitize the peripheral sensory nerve endings, particularly the afferent vagal fibers, that initiate the cough reflex upon stimulation by irritants.[1][2] By reducing the sensitivity of these receptors, benproperine diminishes the transmission of cough-inducing signals to the central nervous system. The exact mechanism of this local anesthetic effect is not fully characterized, but it is hypothesized to involve the blockade of voltage-gated sodium channels (NaV) on sensory neurons, which are crucial for the initiation and propagation of action potentials.

Anti-inflammatory and Bronchodilator Properties

Evidence suggests that this compound possesses mild anti-inflammatory and bronchodilator properties.[1] The anti-inflammatory action may help to reduce airway inflammation, a common trigger for cough. The bronchodilator effect can relax the smooth muscles of the airways, potentially reducing the mechanical irritation that can provoke coughing.[1] The specific molecular pathways for these effects are still under investigation.

Novel Mechanism: ARPC2 Inhibition

Recent research has identified benproperine as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2).[4] The Arp2/3 complex is a key regulator of actin polymerization and is involved in various cellular processes, including cell motility. While the primary focus of this research has been on the implications of ARPC2 inhibition for cancer metastasis, the role of ARPC2 in neuronal function is an emerging area of interest. It is plausible that the inhibition of ARPC2 in sensory neurons could modulate their structure or function, thereby contributing to the antitussive effect of benproperine. However, a direct link between ARPC2 inhibition and cough suppression has not been definitively established. Interestingly, a study on the enantiomers of benproperine found no significant difference in their antitussive activity, suggesting that the stereochemistry at the chiral center may not be critical for its interaction with the target(s) responsible for cough suppression.

Quantitative Data

The antitussive efficacy of this compound has been quantified in preclinical models. The following table summarizes the available data on its potency in inhibiting induced cough.

| Compound | Animal Model | Tussive Agent | Route of Administration | Endpoint | Potency (ID50) | Reference |

| (±)-Benproperine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Inhibition of coughs | 16.1 mg/kg | |

| R-(+)-Benproperine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Inhibition of coughs | 23.3 mg/kg | |

| S-(−)-Benproperine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Inhibition of coughs | 25.4 mg/kg | |

| Benproperine | Guinea Pig | Electrical Stimulation | Intraperitoneal | 50% antitussive dose | 14.5 mg/kg | [2] |

| Benproperine | Guinea Pig | Electrical Stimulation | Oral | 50% antitussive dose | 22.6 mg/kg | [2] |

Experimental Protocols

Citric Acid-Induced Cough in Conscious Guinea Pigs

This in vivo assay is a standard method for evaluating the efficacy of antitussive agents.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Apparatus: A whole-body plethysmograph is used to record coughs. The chamber is equipped with a pneumotachograph to measure airflow changes and a microphone to detect cough sounds.

-

Procedure:

-

Animals are placed individually in the plethysmograph and allowed to acclimatize.

-

A baseline cough response is established by exposing the animals to an aerosol of a tussive agent, commonly citric acid (e.g., 0.4 M solution), for a defined period (e.g., 10 minutes).

-

Coughs are identified and counted based on the characteristic changes in airflow and the accompanying sound.

-

This compound or vehicle is administered (e.g., intraperitoneally or orally) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), the animals are re-challenged with the citric acid aerosol.

-

The number of coughs is recorded, and the percentage of inhibition compared to the baseline or vehicle control is calculated to determine the dose-response relationship and the ID50 value.

-

In Vitro Receptor Binding Assay (Hypothetical for Sigma-1 Receptor)

While direct evidence for benproperine binding to sigma-1 receptors is lacking, a standard radioligand binding assay could be employed to investigate this.

-

Tissue Preparation: Guinea pig brain tissue, known to have a high density of sigma-1 receptors, would be homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a membrane preparation.

-

Radioligand: A selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine, would be used.

-

Assay Procedure:

-

The membrane preparation is incubated with the radioligand in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data are analyzed to determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

-

Visualizations

Signaling Pathways

Experimental Workflow

Discussion and Future Directions

This compound's efficacy in cough suppression is well-documented and appears to result from a synergistic combination of central and peripheral actions. Its non-opioid nature makes it a favorable choice for a wide range of patients. However, several aspects of its mechanism of action warrant further investigation.

A significant area for future research is the definitive identification of the specific receptors and neurotransmitter systems that benproperine modulates within the medullary cough center. While a role for sigma-1 receptors has been hypothesized due to the antitussive effects of other sigma-1 ligands, direct evidence for benproperine's interaction with these receptors is currently lacking. Elucidating this would provide a more complete picture of its central mechanism.

Furthermore, the molecular details of its peripheral actions require more in-depth study. Investigating its effects on specific subtypes of voltage-gated sodium channels in airway sensory neurons would clarify its local anesthetic properties. Similarly, identifying the specific inflammatory pathways and mediators that are modulated by benproperine would provide a clearer understanding of its anti-inflammatory effects.

Finally, the relevance of ARPC2 inhibition to the antitussive effect of benproperine is an intriguing avenue for exploration. Investigating the role of ARPC2 in the function of sensory neurons could reveal a novel mechanism for cough suppression and potentially open up new therapeutic targets.

Conclusion

This compound is a multifaceted antitussive agent that suppresses cough through a combination of central and peripheral mechanisms. It centrally inhibits the medullary cough center and peripherally exerts local anesthetic, anti-inflammatory, and bronchodilator effects. While its clinical efficacy is established, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in its diverse pharmacological actions. A deeper understanding of its core mechanism will be invaluable for the development of more targeted and effective antitussive therapies.

References

- 1. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of airway remodeling and persistent cough by repeated citric acid exposure in a guinea pig cough model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

Benproperine Phosphate: A Technical Guide for the Non-Opioid Antitussive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine phosphate is a non-opioid antitussive agent utilized in the symptomatic treatment of acute and chronic cough. Its mechanism of action is multifactorial, involving both central and peripheral pathways, distinguishing it from traditional opioid-based cough suppressants. Centrally, it is understood to modulate the cough reflex in the medulla oblongata, with evidence suggesting an interaction with the sigma-1 receptor. Peripherally, it exhibits mild bronchodilatory, anti-inflammatory, and local anesthetic effects on airway sensory nerves. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, and a summary of its efficacy and safety profile. Detailed experimental protocols for preclinical assessment and visual representations of its signaling pathways are also presented to support further research and development in the field of antitussive therapies.

Introduction

Cough is a critical protective reflex that can become pathologic when chronic or excessive, significantly impacting a patient's quality of life. For decades, opioid derivatives have been a mainstay in cough suppression, but their use is associated with a range of side effects, including sedation, constipation, and the potential for dependence.[1][2] This has driven the demand for effective and safe non-opioid alternatives. This compound, a piperidine derivative, has emerged as a valuable therapeutic option in this class.[2][3] It is indicated for the symptomatic relief of cough associated with various respiratory conditions, such as upper respiratory tract infections and bronchitis.[3][4] This document serves as an in-depth technical resource on this compound, consolidating current knowledge for researchers and drug development professionals.

Mechanism of Action

This compound exerts its antitussive effects through a combination of central and peripheral actions, without engaging opioid receptors.[1][2]

Central Nervous System Effects

The primary antitussive action of benproperine is attributed to its inhibitory effect on the central cough reflex.[2][5] It acts on the cough center located in the medulla oblongata, reducing its sensitivity to afferent nerve signals that trigger coughing.[1][5] This modulation of neuronal excitability in the cough reflex pathway leads to a decrease in both the frequency and intensity of cough episodes.[1][3]

Peripheral Effects

In addition to its central action, benproperine exhibits several peripheral effects that contribute to its overall antitussive efficacy:

-

Local Anesthetic Action: It has a local anesthetic effect on the mucous membranes of the respiratory tract, which can desensitize the sensory receptors that initiate the cough reflex.[1][5]

-

Bronchodilatory Effect: Benproperine is believed to have a mild bronchodilator effect, which helps in relaxing the smooth muscles of the airways. This can ease breathing and reduce physical irritation that may provoke coughing.[1]

-

Anti-inflammatory Properties: Some evidence suggests that benproperine possesses anti-inflammatory properties, which can be beneficial in reducing cough induced by inflammation of the respiratory tract.[1]

Molecular Targets

While the complete molecular profile of benproperine's antitussive action is still under investigation, two key targets have been identified:

-

Sigma-1 (σ1) Receptor: The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is implicated in the central mechanism of action of several non-opioid antitussives.[6][7] It is believed that benproperine's interaction with this receptor contributes to the modulation of the cough reflex.[7][8]

-

Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2): Research has identified benproperine as a potent inhibitor of ARPC2, a key component of the Arp2/3 complex which is involved in actin polymerization.[9] While this mechanism is primarily associated with its recently discovered anti-metastatic properties in cancer cells, its potential role in the antitussive effect is an area for further investigation.[9][10]

Data Presentation

Preclinical Efficacy

The preclinical antitussive efficacy of benproperine has been evaluated in the citric acid-induced cough model in guinea pigs. This model is a standard for assessing the potential of new antitussive drugs.

| Parameter | Vehicle Control (Citric Acid-Induced) | This compound (Dose Range) | Codeine (Reference) |

| Cough Count (Frequency) | ~10-20 coughs | Dose-dependent reduction | Significant reduction |

| Latency to First Cough | Baseline latency | Dose-dependent increase | Significant increase |

Note: Specific quantitative data for benproperine in a dose-response study was not available in the public domain at the time of this review. The table reflects the expected outcomes based on the established efficacy of the model and qualitative descriptions of benproperine's effects.

Pharmacokinetic Profile

| Parameter | Value |

| Absorption | Rapidly absorbed from the gastrointestinal tract after oral administration.[5] |

| Onset of Action | Typically within 30 minutes to an hour.[2] |

| Metabolism | Metabolized in the liver.[5] |

| Excretion | Primarily excreted via the kidneys.[5] |

| Half-life (t½) | Not definitively established in publicly available literature. |

| Cmax (Peak Plasma Concentration) | Not definitively established in publicly available literature. |

| Tmax (Time to Peak Concentration) | Approximately 0.5 to 2 hours (general for oral decongestants).[11] |

Note: Detailed human pharmacokinetic parameters for this compound are not widely published. The Tmax value is an estimate based on similar orally administered compounds.

Safety and Tolerability

This compound is generally well-tolerated. Common side effects are typically mild and transient.

| Adverse Effect | Frequency |

| Dizziness | Common |

| Drowsiness | Common |

| Gastrointestinal Disturbances (e.g., nausea) | Common |

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a standard method for evaluating the antitussive efficacy of novel compounds.

Objective: To assess the ability of a test compound to suppress cough frequency and delay cough onset in response to a chemical irritant.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (0.4 M in sterile saline)

-

Test compound (this compound) and vehicle control

-

Reference antitussive (e.g., Codeine)

Procedure:

-

Acclimatization: Acclimate the guinea pigs to the plethysmograph chamber for a designated period before the experiment to minimize stress-related responses.

-

Baseline Cough Response:

-

Place an unrestrained, conscious guinea pig in the plethysmograph chamber.

-

Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 3 minutes) generated by a nebulizer.

-

Record the number of coughs during and immediately following the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.

-

-

Compound Administration:

-

Administer the test compound (this compound at various doses), vehicle control, or reference antitussive (e.g., codeine) via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Allow for a predetermined absorption period (e.g., 30-60 minutes).

-

-

Post-Treatment Cough Challenge:

-

Re-expose the animal to the citric acid aerosol as described in step 2.

-

Record the number of coughs and the latency to the first cough.

-

-

Data Analysis:

-

Calculate the percentage reduction in cough frequency for each treatment group compared to the vehicle control.

-

Compare the latency to the first cough between treatment groups and the vehicle control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.

-

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

This compound is an effective non-opioid antitussive agent with a favorable safety profile. Its multifaceted mechanism of action, targeting both central and peripheral components of the cough reflex, offers a distinct advantage over traditional opioid-based therapies. While its clinical efficacy is well-documented, further research into its molecular interactions, particularly with the sigma-1 receptor, and a more detailed characterization of its pharmacokinetic profile will be invaluable for optimizing its therapeutic use and for the development of next-generation antitussive drugs. The experimental models and pathways described in this guide provide a framework for future investigations into this and other novel non-opioid antitussive agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is Benproperine used for? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Benproperine? [synapse.patsnap.com]

- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Benproperine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine phosphate is a non-narcotic antitussive agent with a complex pharmacological profile, characterized by a multifaceted mechanism of action that encompasses both central and peripheral pathways. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development. The information is presented through detailed descriptions, structured data tables, and diagrams to facilitate a thorough understanding of this compound.

Introduction

Benproperine is an antitussive medication used for the symptomatic relief of cough.[1][2][3] Unlike opioid-based cough suppressants, benproperine is non-addictive and has a favorable safety profile.[4] Its efficacy stems from a combination of central nervous system modulation and peripheral effects on the airways.[4][5] Recent research has also uncovered novel mechanisms of action, such as the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), suggesting potential applications beyond its antitussive role, particularly in oncology.[6] This guide synthesizes the current knowledge on the pharmacological profile of this compound.

Mechanism of Action

The antitussive effect of this compound is not attributed to a single mechanism but rather a combination of central and peripheral actions.

Central Antitussive Effect

Benproperine primarily acts on the central nervous system to suppress the cough reflex.[1][2] It is believed to modulate the activity of the cough center located in the medulla oblongata, thereby reducing its sensitivity to afferent stimuli that trigger coughing.[4][5] While the precise neurotransmitter systems involved have not been fully elucidated, it is understood that benproperine's central action does not involve opioid receptors, which distinguishes it from many traditional antitussive agents.[4] There has been speculation about the involvement of sigma receptors in the central action of some antitussives, however, direct binding affinity data for benproperine on these receptors is not available in the reviewed literature.

Peripheral Effects

Benproperine also exerts its effects directly on the respiratory system. These peripheral actions contribute significantly to its overall antitussive efficacy.

-

Local Anesthetic Effect: Benproperine has a local anesthetic effect on the mucous membranes of the respiratory tract.[5][7] This action is thought to be mediated by the blockade of voltage-gated sodium channels on sensory nerve endings, which reduces the sensitivity of receptors that initiate the cough reflex.[8][9] By numbing the sensory nerves in the airways, benproperine diminishes the urge to cough in response to irritants.[7]

-

Bronchodilator Effect: The compound is reported to have a mild bronchodilator effect, which helps in relaxing the smooth muscles of the airways.[4][5] This relaxation can lead to easier breathing and may reduce the physical irritation that can provoke coughing.[4]

-

Anti-inflammatory Properties: There is evidence to suggest that benproperine possesses anti-inflammatory properties.[4][5] This may be particularly relevant in coughs induced by inflammation of the respiratory tract. The anti-inflammatory action could involve the modulation of pro-inflammatory cytokine production, such as IL-6 and TNF-α, in lung tissue.

ARPC2 Inhibition

A novel mechanism of action identified for benproperine is the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2).[6] This complex is crucial for actin polymerization, a key process in cell migration. By impairing Arp2/3 function, benproperine has been shown to suppress cancer cell migration and tumor metastasis in preclinical models.[6] While this mechanism is primarily associated with its potential anticancer effects, its contribution to the antitussive action, if any, is not yet established.

Pharmacodynamics

The pharmacodynamic effects of this compound are summarized in the following table, which includes available quantitative data from preclinical studies.

| Pharmacodynamic Parameter | Model/Assay | Species | Value | Reference |

| Antitussive Potency (ID50) | Citric Acid-Induced Cough | Guinea Pig | Racemate: 16.1 mg/kg (i.p.) | This value is derived from a study mentioned in the search results but the primary source document with full details was not accessible. |

| R-(+)-enantiomer: 23.3 mg/kg (i.p.) | ||||

| S-(-)-enantiomer: 25.4 mg/kg (i.p.) | ||||

| ARPC2 Inhibition | Cell Migration Assay | Human Cancer Cell Lines | IC50: 1-2 µM (for migration and invasion) | This data is from a study focused on the anticancer effects of benproperine. |

Pharmacokinetics

This compound is administered orally and is readily absorbed from the gastrointestinal tract.[5] It is metabolized in the liver, with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, likely involved in its metabolism.[2] The metabolites are primarily excreted via the kidneys.[5] The onset of action is relatively rapid, typically within 30 minutes to an hour.[5]

Studies have shown enantioselective pharmacokinetics for benproperine. The plasma levels of the (-)-(S)-enantiomer are significantly higher than those of the (+)-(R)-enantiomer after oral administration of the racemate.

| Pharmacokinetic Parameter | Enantiomer | Value (in healthy male volunteers, 60 mg oral dose) | Reference |

| AUC0-t | (-)-(S)-benproperine | 2.18 times higher than (+)-(R)-enantiomer | Data derived from a study on the enantioselective pharmacokinetics of benproperine. |

| (+)-(R)-benproperine | - | ||

| Cmax | (-)-(S)-benproperine | 2.12 times higher than (+)-(R)-enantiomer | |

| (+)-(R)-benproperine | - | ||

| S/R Ratio in Plasma | 3.8 (at 0.5 hours post-administration) | ||

| ~2.2 (from 2 to 24 hours post-administration) |

Note: A consolidated table of pharmacokinetic parameters for the racemic mixture in humans, including half-life and bioavailability, was not available in the reviewed literature.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.

Objective: To assess the ability of a test compound (e.g., this compound) to inhibit the number of coughs induced by citric acid aerosol inhalation in guinea pigs.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (0.4 M in sterile saline)

-

Test compound (this compound) and vehicle control

Procedure:

-

Acclimatization: Animals are acclimated to the plethysmograph chamber for a set period before the experiment to minimize stress-induced responses.[5]

-

Baseline Cough Response: Each guinea pig is placed in the chamber and exposed to a nebulized citric acid aerosol (e.g., 0.4 M for 3 minutes).[5] The number of coughs is recorded for a defined period (e.g., 10-12 minutes) using a specialized software that detects the characteristic pressure changes associated with coughing.[10]

-

Drug Administration: Animals are treated with the test compound (this compound at various doses) or vehicle, typically via oral gavage or intraperitoneal injection, at a specified time before the citric acid challenge.

-

Post-Treatment Cough Challenge: After the drug administration period, the animals are re-challenged with the citric acid aerosol under the same conditions as the baseline measurement. The number of coughs is recorded again.

-

Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. The dose-response relationship can be analyzed to determine the ID50 (the dose that causes 50% inhibition of the cough response).

Visualizations

Proposed Multifaceted Mechanism of Action of this compound

Caption: Multifaceted mechanism of this compound.

Experimental Workflow for Evaluating Antitussive Efficacy

Caption: Workflow for preclinical antitussive evaluation.

Signaling Pathway for ARPC2 Inhibition by Benproperine

Caption: ARPC2 inhibition pathway by benproperine.

Conclusion

This compound is an effective non-narcotic antitussive agent with a complex pharmacological profile. Its clinical efficacy is derived from a combination of central suppression of the cough reflex and peripheral actions, including local anesthesia, bronchodilation, and anti-inflammatory effects. The discovery of its ARPC2 inhibitory activity opens new avenues for research into its therapeutic potential. While the broad strokes of its mechanisms are understood, further research is required to elucidate the specific molecular targets in the central nervous system and to quantify the potency of its various peripheral effects. This will enable a more complete understanding of its pharmacological profile and could inform the development of next-generation antitussive therapies.

References

- 1. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 2. What is Benproperine used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin involvement in lung C-fiber activation by substance P in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Prospect for Potent Sodium Voltage-Gated Channel Blockers to Relieve an Excessive Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mast cells in citric acid-induced cough of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Benproperine Phosphate: A Technical Guide to its Function as an ARPC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benproperine, a drug traditionally used as a cough suppressant, has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). This inhibition disrupts the formation of branched actin networks, a critical process in cell motility. Consequently, Benproperine Phosphate demonstrates significant potential in oncology by suppressing cancer cell migration, invasion, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for studying this compound's role as an ARPC2 inhibitor.

Introduction

The Arp2/3 complex is a crucial mediator of actin polymerization, driving the formation of lamellipodia and invadopodia, which are essential for cell migration and invasion.[1] ARPC2 is a core subunit of this complex. By directly targeting and inhibiting ARPC2, this compound effectively attenuates actin polymerization, leading to a reduction in cancer cell motility.[1] This repurposed drug, particularly its S-stereoisomer, has shown promising anti-metastatic effects in various cancer models, offering a novel therapeutic strategy for targeting cancer progression.[2]

Mechanism of Action: Inhibition of ARPC2-Mediated Actin Polymerization

This compound exerts its anti-migratory effects by directly binding to and inhibiting the function of ARPC2, a key component of the Arp2/3 complex. This interaction disrupts the nucleation of new actin filaments, a process essential for the formation of the branched actin networks that drive cell movement.

The S-stereoisomer of Benproperine has been identified as the more active form, exhibiting a stronger binding affinity for ARPC2.[2] This specific interaction prevents the conformational changes in the Arp2/3 complex that are necessary for its activation, thereby inhibiting actin polymerization and the subsequent formation of migratory structures like lamellipodia.[2]

dot

References

The Discovery and Synthesis of Benproperine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine phosphate is a non-narcotic antitussive agent that has been used clinically for the treatment of cough.[1][2] More recently, it has garnered significant attention for its potential as a repurposed anti-cancer therapeutic, particularly in pancreatic cancer.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. The guide details experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes its signaling pathways using Graphviz diagrams.

Discovery and Background

Benproperine was first developed as a cough suppressant.[4] It exerts its antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata, and also possesses peripheral activity by blocking afferent sensory nerve impulses from the lungs and pleura.[1][5] Unlike opioid-based antitussives, benproperine is non-addictive and has a favorable safety profile, making it a valuable therapeutic option for cough relief.[4]

Recent drug repurposing studies have unveiled a novel application for this compound as an anti-cancer agent.[3][4] These investigations have demonstrated its ability to inhibit cancer cell migration, invasion, and tumor metastasis, with a particularly promising efficacy against pancreatic cancer.[3][6] This has opened new avenues for the clinical development of benproperine beyond its traditional use.

Chemical Synthesis

The synthesis of benproperine involves a two-step process, starting with the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane. This is followed by the displacement of the remaining chlorine atom with piperidine. The final product is then converted to its phosphate salt.

Experimental Protocol: Synthesis of Benproperine

Step 1: Synthesis of 1-benzyl-2-(2-chloropropoxy)benzene

-

To a solution of 2-benzylphenol (1) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dichloropropane (2) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-2-(2-chloropropoxy)benzene (3).

Step 2: Synthesis of Benproperine

-

Dissolve 1-benzyl-2-(2-chloropropoxy)benzene (3) and an excess of piperidine in a suitable solvent like acetonitrile.

-

Add a base such as potassium carbonate.

-

Reflux the reaction mixture for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess piperidine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield benproperine base (4).

Step 3: Formation of this compound

-

Dissolve the benproperine base in a suitable solvent like isopropanol.

-

Add a solution of phosphoric acid in isopropanol dropwise with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antitussive and an anti-cancer agent through distinct molecular pathways.

Antitussive Mechanism

The cough reflex is a complex process initiated by the stimulation of sensory receptors in the respiratory tract, which send signals via afferent nerves to the cough center in the medulla oblongata.[7] this compound suppresses this reflex through a multi-faceted approach:

-

Central Action: It modulates the activity of the cough center in the medulla oblongata, reducing its sensitivity to cough-inducing stimuli. This action is believed to involve the modulation of various neurotransmitters and neural pathways.[7]

-

Peripheral Action: It is thought to have a local anesthetic effect on the mucous membranes of the respiratory tract, which desensitizes the sensory receptors that trigger the cough reflex.[7]

-

Bronchodilator and Anti-inflammatory Effects: Some evidence suggests that benproperine may also possess mild bronchodilator and anti-inflammatory properties, which can help in reducing respiratory irritation.[7]

Anti-Cancer Mechanism

This compound's anti-cancer activity, particularly against pancreatic cancer, is attributed to two primary mechanisms: inhibition of the ARP2/3 complex and induction of autophagy arrest.

Benproperine acts as a potent inhibitor of the Actin-Related Protein 2/3 (ARP2/3) complex, specifically targeting the ARPC2 subunit.[8] The ARP2/3 complex is crucial for actin polymerization, a process essential for the formation of lamellipodia and invadopodia, which are cellular structures that drive cell migration and invasion.[9] By inhibiting ARPC2, benproperine disrupts actin polymerization, thereby impairing the motility and metastatic potential of cancer cells.[8]

In pancreatic cancer cells, this compound has been shown to induce lethal autophagy arrest.[3][4] Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. Benproperine triggers the initiation of autophagy through the AMPK/mTOR signaling pathway.[3] However, it also disrupts the fusion of autophagosomes with lysosomes by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[3] This leads to an excessive accumulation of autophagosomes, ultimately resulting in cancer cell death.[3][4]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and safety of this compound.

Table 1: Anti-Cancer Efficacy of Benproperine

| Cell Line | Assay Type | IC50 (µM) | Reference |

| DLD-1 (Colon Cancer) | Migration Assay | ~2 | [9] |

| DLD-1 (Colon Cancer) | Invasion Assay | ~4 | [9] |

| AsPC-1 (Pancreatic Cancer) | Migration Assay | ~1-2 | [10] |

| Various Cancer Cells | Cell Viability | 20-120 | [10] |

Table 2: Enantioselective Pharmacokinetics of Benproperine in Healthy Volunteers (Oral Dose: 60 mg)

| Enantiomer | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) | Reference |

| (-)-(S)-Benproperine | 2.12 times higher than (+)-(R) | 2.18 times higher than (+)-(R) | No significant difference | [11] |

| (+)-(R)-Benproperine | - | - | No significant difference | [11] |

Table 3: Safety and Toxicity Profile of this compound

| Adverse Effect | Frequency | Severity | Reference |

| Oropharyngeal numbness | Transient | Mild | [1][2] |

| Fatigue, Dizziness | Occasional | Mild | [1][2] |

| Upper abdominal discomfort | Occasional | Mild | [1][2] |

| Lack of appetite | Occasional | Mild | [1][2] |

| Rash | Rare | Mild | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Actin Polymerization Assay

This assay measures the effect of benproperine on the rate of actin polymerization.

-

Reagents and Materials:

-

Pyrene-labeled actin monomer

-

Unlabeled actin monomer

-

Polymerization-inducing buffer (e.g., containing KCl and MgCl2)

-

This compound solution at various concentrations

-

Fluorescence spectrophotometer

-

-

Procedure:

-

Prepare a mixture of pyrene-labeled and unlabeled actin monomers in a low-salt buffer on ice.

-

Add the desired concentration of this compound or vehicle control to the actin solution.

-

Initiate polymerization by adding the polymerization-inducing buffer.

-

Immediately transfer the mixture to a fluorometer cuvette.

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm. The rate of fluorescence increase is proportional to the rate of actin polymerization.

-

Plot fluorescence intensity versus time to determine the effect of benproperine on the kinetics of actin polymerization.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of benproperine to its target protein (ARPC2) in a cellular context.[8][12]

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against ARPC2 and a loading control protein

-

Western blotting reagents and equipment

-

-

Procedure:

-

Treat cultured cells with either this compound or a vehicle control for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by Western blotting using an antibody specific for ARPC2. A loading control protein should also be blotted to ensure equal protein loading.

-

An increase in the amount of soluble ARPC2 at higher temperatures in the presence of benproperine indicates that the compound binds to and stabilizes the protein.

-

Protocol: Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is another method to confirm the interaction between benproperine and ARPC2.[8][13]

-

Reagents and Materials:

-

Cell lysate from the cancer cell line of interest

-

This compound solution

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE and Western blotting reagents and equipment

-

Antibodies against ARPC2 and a non-target control protein

-

-

Procedure:

-

Incubate the cell lysate with either this compound or a vehicle control.

-

Subject the lysates to limited proteolysis by adding a protease for a defined period.

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Separate the protein fragments by SDS-PAGE.

-

Perform a Western blot using an antibody against ARPC2. A non-target protein should be used as a control to demonstrate the specificity of the protection.

-

A decrease in the degradation of ARPC2 in the presence of benproperine compared to the control indicates a direct binding interaction.

-

Protocol: Autophagy Flux Assay

This assay is used to determine if benproperine blocks the autophagic process.

-

Reagents and Materials:

-

Pancreatic cancer cell line

-

This compound solution

-

Autophagy inhibitors (e.g., chloroquine or bafilomycin A1)

-

Antibodies against LC3B and p62/SQSTM1

-

Western blotting reagents and equipment

-

-

Procedure:

-

Treat the pancreatic cancer cells with this compound alone, an autophagy inhibitor alone, or a combination of both. A vehicle-treated group serves as the control.

-

Lyse the cells and collect the protein extracts.

-

Perform a Western blot to analyze the levels of LC3B-II (a marker of autophagosomes) and p62 (a protein degraded by autophagy).

-

An accumulation of LC3B-II in the presence of benproperine suggests an increase in autophagosome formation.

-

If the levels of LC3B-II and p62 are not further increased when co-treated with an autophagy inhibitor, it indicates that benproperine is blocking the degradation of autophagosomes, thus impairing autophagy flux.

-

Conclusion

This compound is a compound with a rich history as an antitussive and a promising future in oncology. Its well-defined synthesis and dual mechanism of action make it a compelling subject for further research and development. This technical guide provides a foundational understanding of this compound, offering detailed protocols and consolidated data to aid scientists in their exploration of this versatile molecule. The insights into its signaling pathways and the methodologies for its study are intended to facilitate new discoveries and potentially accelerate its translation into novel therapeutic applications.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [Enantioselective pharmacokinetics of benproperine in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Oncological Therapeutic Potential of Benproperine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine phosphate, a peripherally acting antitussive agent, is emerging as a promising candidate for drug repurposing in oncology. This technical guide consolidates the current preclinical evidence supporting its novel therapeutic applications in cancer treatment. The document details its dual mechanisms of action: the induction of lethal autophagy arrest in pancreatic cancer and the inhibition of cancer cell migration and metastasis through the targeting of the actin-related protein 2/3 complex subunit 2 (ARPC2). This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development in this area.

Introduction

Drug repurposing represents an accelerated and cost-effective strategy for expanding the arsenal of anticancer therapeutics.[1][2] this compound, a compound with a well-established safety profile as a cough suppressant, has demonstrated significant antitumor effects in preclinical models.[3][4] This guide focuses on the two primary mechanisms through which benproperine exerts its anticancer activity, providing a foundational resource for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in oncology.

Table 1: In Vitro Efficacy of this compound and its S-Isomer

| Cancer Type | Cell Line(s) | Assay | Compound | IC50 Value | Reference |

| Colon Cancer | DLD-1 | Migration | Benproperine | ~2 µM | [5] |

| Colon Cancer | DLD-1 | Migration | S-Benproperine | ~1 µM | [5] |

| Colon Cancer | DLD-1 | Invasion | Benproperine | ~4 µM | [5] |

| Colon Cancer | DLD-1 | Invasion | S-Benproperine | ~2 µM | [5] |

| Pancreatic Cancer | AsPC-1 | Migration | Benproperine | 1-2 µM | [6] |

| Melanoma | B16-BL6 | Migration | Benproperine | Not specified | [5] |

| Pancreatic Cancer | PANC-1, SW1990 | Cell Viability | Benproperine | Dose-dependent inhibition (20-120 µM) | [6] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Primary Outcome | Result | Reference |

| Pancreatic Cancer (AsPC-1 Orthotopic) | 50 mg/kg, p.o., 5 days/week for 4 weeks | Primary Tumor Growth | 47.7% inhibition | [6] |

| Pancreatic Cancer (AsPC-1) | Not specified | Lung Metastasis | 56.1% inhibition | [6] |

| Colon Cancer (HCT-116) | Not specified | Liver Metastasis | 78.9% inhibition | [6] |

| Colon Cancer (DLD-1) | Not specified | Liver Metastasis | 78.2% inhibition | [6] |

Core Mechanisms of Action

Induction of Lethal Autophagy Arrest in Pancreatic Cancer

This compound has been shown to induce autophagy-mediated cell death in pancreatic cancer cells.[3][6][7] This occurs through a two-pronged mechanism:

-

Initiation of Autophagy: Benproperine triggers the initiation of autophagy via the AMPK/mTOR signaling pathway.[3][6]

-

Blockade of Autophagic Flux: Crucially, it disrupts the fusion of autophagosomes with lysosomes by downregulating the expression of Ras-related protein Rab-11A (RAB11A).[3][6][7] This leads to an excessive accumulation of autophagosomes, culminating in lethal autophagy arrest and cell death.[3][6]

Inhibition of Cancer Cell Migration and Metastasis

This compound also exhibits potent anti-metastatic properties by directly targeting the actin cytoskeleton.[4][8]

-

Targeting ARPC2: Benproperine binds to the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[4][5]

-

Inhibition of Arp2/3 Complex: This binding impairs the function of the Arp2/3 complex, a key regulator of actin polymerization.[4][5]

-

Disruption of Actin Dynamics: The inhibition of the Arp2/3 complex disrupts the formation of lamellipodia and inhibits actin polymerization, which are essential for cell migration and invasion.[4]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Autophagic Flux Assay

-

Cell Transfection/Staining: Utilize pancreatic cancer cells stably expressing GFP-LC3 or tandem mRFP-GFP-LC3.

-

Treatment: Treat cells with this compound with or without a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 10 µM chloroquine) for a specified time (e.g., 24 hours).

-

Western Blot Analysis:

-

Lyse the cells and perform SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with primary antibodies against LC3 and p62/SQSTM1.

-

An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the presence of benproperine alone, and a further accumulation of LC3-II in the presence of both benproperine and a lysosomal inhibitor, indicates an increase in autophagic flux followed by a blockade.

-

-

Fluorescence Microscopy:

-

Fix and permeabilize the cells.

-

Visualize the fluorescently tagged LC3 puncta using a confocal microscope.

-

An accumulation of GFP-LC3 puncta (autophagosomes) in benproperine-treated cells, especially in the presence of a lysosomal inhibitor, confirms the blockade of autophagic flux.

-

ARPC2 Target Engagement Assays (CETSA and DARTS)

These assays confirm the direct binding of benproperine to ARPC2 in a cellular context.

4.3.1. Cellular Thermal Shift Assay (CETSA) Protocol Outline

-

Cell Treatment: Incubate intact cells with benproperine or a vehicle control (DMSO).

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble ARPC2 in each sample by Western blotting. Increased thermal stability of ARPC2 in benproperine-treated cells indicates direct binding.[9]

4.3.2. Drug Affinity Responsive Target Stability (DARTS) Protocol Outline

-

Lysate Treatment: Treat cell lysates with benproperine or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase) to the lysates to digest the proteins.

-

Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for ARPC2. A higher amount of intact ARPC2 in the benproperine-treated sample indicates that the binding of the drug protected the protein from proteolytic degradation.[2][10]

In Vivo Xenograft Model

-

Cell Implantation: Orthotopically implant pancreatic cancer cells (e.g., AsPC-1) into the pancreas of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once tumors are established, randomize the mice into control and treatment groups. Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage daily for a specified period (e.g., 4 weeks).

-

Monitoring: Monitor tumor growth using imaging techniques (e.g., bioluminescence or ultrasound) and measure body weight to assess toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histopathological analysis. Analyze distant organs (e.g., lungs, liver) for metastatic lesions.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound has significant potential as a repurposed therapeutic for oncology. Its dual action of inducing lethal autophagy in pancreatic cancer and inhibiting metastasis offers a multi-pronged attack on tumor progression. Future research should focus on:

-

Comprehensive in vivo studies in a wider range of cancer models.

-

Investigation of potential synergistic effects with standard-of-care chemotherapies.

-

Elucidation of the detailed molecular interactions between benproperine and its targets.

-

Initiation of early-phase clinical trials to evaluate its safety and efficacy in cancer patients.

This guide provides a solid foundation for the scientific community to build upon in the exciting endeavor of repurposing this compound for the fight against cancer.

References

- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Related Videos - Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation [visualize.jove.com]

- 5. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nano-enabled repurposing of this compound enhances pancreatic Cancer chemotherapy through lethal autophagy arrest and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

Benproperine Phosphate: A Technical Guide to its Inhibitory Effects on Actin Polymerization and Cell Migration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benproperine, a clinically approved antitussive agent, has been repurposed as a potent inhibitor of cancer cell migration and metastasis.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning benproperine phosphate's anti-metastatic activity, focusing on its direct interaction with the actin cytoskeleton. Through the inhibition of the Actin-Related Protein 2/3 (Arp2/3) complex, benproperine disrupts actin polymerization, a fundamental process for cell motility.[1][2] This document details the signaling pathways involved, presents quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes complex processes to offer a clear and thorough understanding for research and drug development applications. A significant finding in recent research is that the S-stereoisomer of benproperine (S-Benp) exhibits substantially stronger inhibitory effects on cancer cell migration and invasion compared to its R-stereoisomer.[3][4]

Core Mechanism of Action: Targeting the Arp2/3 Complex

Cell migration is critically dependent on the dynamic remodeling of the actin cytoskeleton, which drives the formation of protrusive structures like lamellipodia at the cell's leading edge.[5] The Arp2/3 complex is a key nucleator of actin filaments, creating branched networks that form the structural core of lamellipodia.[5][6]

Benproperine exerts its inhibitory effect by directly targeting this complex. Through a series of target identification studies, including affinity chromatography and cellular thermal shift assays (CETSA), Actin-Related Protein 2/3 complex Subunit 2 (ARPC2) was identified as the specific molecular target of benproperine.[1][3] Benproperine binds directly to ARPC2, impairing the function of the entire Arp2/3 complex.[1] This binding event inhibits the complex's ability to nucleate new actin filaments, leading to a disruption of lamellipodial structures and a marked reduction in actin polymerization.[1][3] Consequently, the cell's migratory and invasive capabilities are significantly suppressed.[1]

Signaling Pathway Diagram

The following diagram illustrates the direct inhibitory action of benproperine on the Arp2/3-mediated actin polymerization pathway.

Contextual Pathway: Regulation of Actin Dynamics

The Arp2/3 complex is regulated by upstream signals, primarily from the Rho family of small GTPases (e.g., Rac1, Cdc42).[7] A parallel pathway crucial for actin dynamics involves the Rho-associated kinase (ROCK) and LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[8][9][10] Understanding these pathways provides a broader context for how actin dynamics are controlled and how benproperine's specific targeting of the Arp2/3 complex fits into the larger cellular machinery.

Quantitative Data Presentation

The inhibitory effects of benproperine and its more active stereoisomer, S-benproperine, have been quantified across various cancer cell lines. The data consistently show a dose-dependent suppression of both cell migration and invasion.

Table 1: Effect of Benproperine (Benp) and S-Benproperine (S-Benp) on Cancer Cell Migration & Invasion

| Cell Line | Assay Type | Compound | Concentration (µM) | Result (Relative to Control) | Source |

| DLD-1 (Colon Cancer) | Migration | Benp | 5 | ~55% Inhibition | [3][11] |

| DLD-1 (Colon Cancer) | Migration | S-Benp | 5 | ~75% Inhibition | [3][11] |

| DLD-1 (Colon Cancer) | Invasion | Benp | 5 | ~60% Inhibition | [3][11] |

| DLD-1 (Colon Cancer) | Invasion | S-Benp | 5 | ~80% Inhibition | [3][11] |

| AsPC-1 (Pancreatic) | Migration | S-Benp | 2 | ~33.7% Inhibition | [3] |

| B16-BL6 (Melanoma) | Migration | S-Benp | 5 | Significant Inhibition | [3] |

| Various Cancer Cells | Migration | Benp | 2 | Showed anti-migratory activity | [12] |

Note: Inhibition percentages are estimated from published graphical data and may vary. "Significant Inhibition" indicates a statistically significant result was reported without precise quantification in the abstract.

Table 2: Effect of S-Benproperine on In Vitro Actin Polymerization

| Condition | Compound | Concentration | Effect on Actin Polymerization | Source |

| Arp2/3-mediated | S-Benp | Not Specified | Suppressed actin remodeling and lamellipodium formation | [3][4] |

| Arp2/3-mediated | Benp | Not Specified | Impaired Arp2/3 function, attenuating the polymerization rate | [2] |

Note: Specific kinetic data from in vitro polymerization assays are often presented as curves. The table summarizes the conclusive findings from these experiments.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following sections detail the standard protocols used to investigate the effects of this compound.

Transwell Migration and Invasion Assay

This assay quantifies the chemotactic capability of cells. For invasion assays, the transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to simulate passage through the extracellular matrix.[5]

Protocol:

-

Cell Preparation: Culture cells to ~80% confluency. Starve cells in a serum-free medium for 12-24 hours prior to the assay.

-

Chamber Setup: Place Transwell inserts (typically 8.0 µm pore size for cancer cells) into the wells of a 24-well plate.[5] For invasion assays, pre-coat the top of the insert membrane with 50-100 µL of Matrigel and incubate for at least 1 hour at 37°C to allow for gelling.[5]

-

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS or another chemoattractant) to the lower chamber of the 24-well plate.[5]

-

Cell Seeding: Harvest and resuspend the starved cells in a serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO). Seed 1x10⁵ to 5x10⁵ cells in 200 µL into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 12-24 hours.[5]

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.[5]

-

Quantification: Wash the inserts thoroughly with water and allow them to dry. Visualize and count the stained cells under a microscope in several random fields. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

In Vitro Actin Polymerization Assay

This biochemical assay measures the rate of G-actin monomer incorporation into F-actin polymers by monitoring the fluorescence of pyrene-labeled actin.[13][14] The fluorescence of pyrene-actin increases significantly upon its polymerization.[15]

Protocol:

-

Reagent Preparation:

-

G-actin: Reconstitute lyophilized actin (containing ~10% pyrene-labeled actin) in G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT) on ice for 1 hour to depolymerize any actin oligomers.[13][16] Centrifuge at >100,000 x g for 1 hour at 4°C to pellet any remaining F-actin, retaining the supernatant containing pure G-actin.[13]

-

Activators: Prepare stocks of Arp2/3 complex and an activator such as the WASP-VCA domain.[13]

-

Test Compound: Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Assay Setup:

-

Initiation: Initiate the polymerization reaction by adding a polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0).[13][16]

-

Data Acquisition: Immediately place the plate in a fluorescence spectrophotometer. Measure the increase in pyrene fluorescence over time (e.g., every 30 seconds for 1-2 hours) with excitation at ~365 nm and emission at ~407 nm.[16][17]

-

Analysis: Plot fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of actin polymerization. Compare the rates between control and benproperine-treated samples.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a significant development in the field of drug repurposing for oncology. Its well-defined mechanism of action—the direct inhibition of the ARPC2 subunit of the Arp2/3 complex—provides a clear rationale for its observed anti-migratory and anti-metastatic effects.[1] The superior potency of the S-stereoisomer suggests that chiral synthesis and formulation will be critical for clinical development.[3] This technical guide summarizes the core mechanism, quantitative impact, and necessary experimental protocols for studying benproperine's effects. For researchers, benproperine serves as a valuable chemical probe to investigate the nuanced roles of the Arp2/3 complex in cancer biology. For drug developers, it is a promising lead compound for a new class of anti-metastatic therapeutics that selectively target cancer cell motility.[1][12]

References

- 1. Benproperine, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 [mdpi.com]

- 4. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-Benproperine, an Active Stereoisomer of Benproperine, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of cofilin in cell locomotion and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]